molecular formula C9H9N3O B6182499 1-methyl-1H-indazole-5-carboxamide CAS No. 2639439-85-1

1-methyl-1H-indazole-5-carboxamide

Cat. No.: B6182499
CAS No.: 2639439-85-1
M. Wt: 175.2
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Description

1-Methyl-1H-indazole-5-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by methylation and subsequent carboxylation. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-Methyl-1H-indazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new pharmaceuticals with targeted therapeutic effects .

Properties

CAS No.

2639439-85-1

Molecular Formula

C9H9N3O

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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